
4-(Difluoromethoxy)-2-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-2-naphthonitrile is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethoxy group and a nitrile group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-naphthonitrile typically involves the introduction of the difluoromethoxy group and the nitrile group onto the naphthalene ring. One common method involves the reaction of 2-naphthol with difluoromethyl ether in the presence of a base, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency of the production process. These methods allow for better control over reaction conditions and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 4-(Difluoromethoxy)-2-naphthylamine.
Substitution: Various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
4-(Difluoromethoxy)-2-naphthonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-2-naphthonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)aniline
- Difluoromethoxylated ketones
Uniqueness
4-(Difluoromethoxy)-2-naphthonitrile is unique due to the presence of both the difluoromethoxy and nitrile groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes.
Propriétés
Formule moléculaire |
C12H7F2NO |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
4-(difluoromethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-6,12H |
Clé InChI |
VFQPYCXYEIIONW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


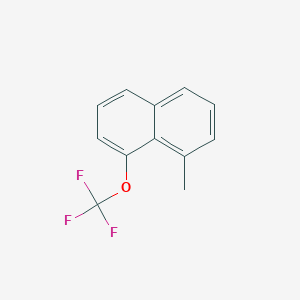
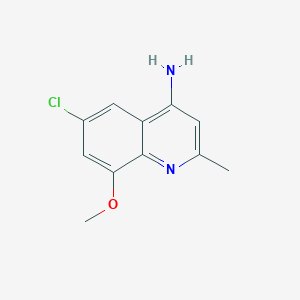
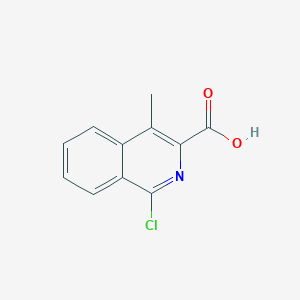



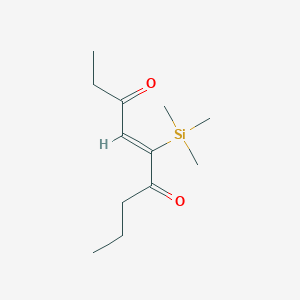
![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)
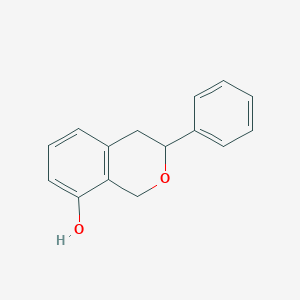


![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)


